molecular formula C10H12FN B2428181 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1248496-95-8

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2428181
CAS No.: 1248496-95-8
M. Wt: 165.211
InChI Key: AJBPWLFCGPTSIM-UHFFFAOYSA-N
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Description

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .

Preparation Methods

The synthesis of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride can yield the desired tetrahydroquinoline derivatives . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis with higher yields and purity.

Chemical Reactions Analysis

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or antineoplastic activity .

Comparison with Similar Compounds

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the fluorine atom or other substituents, which can significantly impact their biological activity and chemical properties

Properties

IUPAC Name

7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBPWLFCGPTSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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